molecular formula C15H18FN3O4 B12400008 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one

Cat. No.: B12400008
M. Wt: 323.32 g/mol
InChI Key: HJLCSDACYPCBHR-KREAIGTHSA-N
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Description

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorinated oxolane ring and a pyridinylmethyl-substituted pyrimidinone moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Fluorination: Introduction of the fluorine atom into the oxolane ring is achieved through selective fluorination reactions using reagents such as diethylaminosulfur trifluoride.

    Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide.

    Pyridinylmethyl Substitution: The pyridinylmethyl group is introduced through nucleophilic substitution reactions, typically using pyridine derivatives and suitable leaving groups.

    Pyrimidinone Formation: The final step involves the formation of the pyrimidinone ring through cyclization reactions, often using condensation agents like urea or thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Pyridine derivatives, halides.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted pyridinylmethyl derivatives.

Scientific Research Applications

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes involving fluorinated compounds.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The fluorinated oxolane ring and pyridinylmethyl-pyrimidinone moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the pyridinylmethyl group.

    1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Contains a perfluorohexyl group instead of the pyridinylmethyl group.

Uniqueness

The uniqueness of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one lies in its combination of a fluorinated oxolane ring and a pyridinylmethyl-substituted pyrimidinone moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18FN3O4

Molecular Weight

323.32 g/mol

IUPAC Name

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one

InChI

InChI=1S/C15H18FN3O4/c16-13-14(22)11(8-20)23-15(13)18-6-3-12(21)19(9-18)7-10-1-4-17-5-2-10/h1-6,11,13-15,20,22H,7-9H2/t11-,13-,14?,15-/m1/s1

InChI Key

HJLCSDACYPCBHR-KREAIGTHSA-N

Isomeric SMILES

C1N(C=CC(=O)N1CC2=CC=NC=C2)[C@H]3[C@@H](C([C@H](O3)CO)O)F

Canonical SMILES

C1N(C=CC(=O)N1CC2=CC=NC=C2)C3C(C(C(O3)CO)O)F

Origin of Product

United States

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